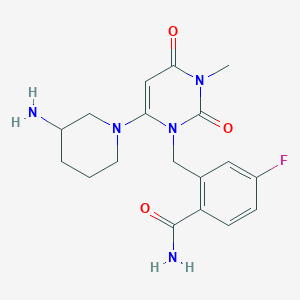
Trelagliptin Impurity X
Vue d'ensemble
Description
Trelagliptin is a dipeptidyl peptidase-4 inhibitor indicated in the control of diabetes mellitus . It belongs to the class of organic compounds known as benzonitriles .
Synthesis Analysis
An improved process for the synthesis of the antidiabetic drug Trelagliptin succinate through unprotected ®-3-aminopiperidine has been described . A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate .Molecular Structure Analysis
Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .Chemical Reactions Analysis
Kinetic analysis revealed reversible, competitive and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . X-ray diffraction data indicated a non-covalent interaction between dipeptidyl peptidase and trelagliptin .Physical and Chemical Properties Analysis
The physical and chemical properties of Trelagliptin are analyzed using various chromatographic and spectroscopic techniques .Applications De Recherche Scientifique
Identification and Characterization of Impurities
- A study by Zhang et al. (2016) developed a method for identifying and quantifying process-related impurities in Trelagliptin succinate in bulk drug. This included the characterization of six new compounds not previously reported, using LC-MS/MS, IR, and NMR spectral data.
X-ray Powder Diffraction Analysis 2. Guo et al. (2016) reported X-ray powder diffraction data for Trelagliptin succinate, which could be useful for the identification of the crystalline structure of the compound, including its impurities.
HPLC Method Development for Impurity Determination 3. Research by Luo et al. (2018) focused on developing an HPLC method for separation and determination of Trelagliptin succinate and its potential process-related impurities, which is essential for ensuring drug purity and quality.
Synthesis Optimization and Impurity Profile 4. A study by Xu et al. (2017) detailed an improved synthesis process for Trelagliptin succinate, illustrating the impurity profile under different conditions to optimize the synthesis process.
Pharmacokinetics and Drug Efficacy 5. The efficacy of Trelagliptin in diabetes treatment was examined by Grimshaw et al. (2016). They studied its inhibitory properties on dipeptidyl peptidase-4, which is crucial for its therapeutic effect.
First Global Approval 6. McKeage (2015) provides insights into the milestones in the development of Trelagliptin, including its unique once-weekly dosing feature, contributing to an understanding of its market positioning and regulatory aspects.
Stability Indicating Capability and Method Validation 7. The study by Zaghary et al. (2017) explored various analytical methods for Trelagliptin and its stability under different conditions, critical for determining its shelf life and storage requirements.
Comparative Pharmacokinetic Studies 8. Han et al. (2019) developed an HPLC-MS/MS approach to quantify Trelagliptin and conducted pharmacokinetic studies in rats, providing valuable data on the drug's behavior in the body.
Potential Therapeutic Implications in Osteoporosis 9. Shao et al. (2021) investigated Trelagliptin's effect on osteoblastic differentiation, suggesting its potential use in the treatment of osteoporosis.
Safety Evaluations and Clinical Trials 10. Kaku (2017) reviewed safety data from clinical trials, providing insights into Trelagliptin's safety profile, which is essential for its therapeutic use.
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Trelagliptin affects the AMPK pathway . It has been observed to significantly activate the AMPK pathway in oxygen-glucose deprivation/reperfusion (OGD/R)-challenged human aortic valvular endothelial cells (HAVECs) . This activation leads to the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .
Pharmacokinetics
The pharmacokinetic properties of Trelagliptin are characterized by its slow-binding inhibition of DPP-4 . The half-life for dissociation (t1/2) is approximately 30 minutes . .
Result of Action
Action Environment
The action of Trelagliptin can be influenced by environmental factors such as the presence of oxygen-glucose deprivation/reperfusion (OGD/R) conditions . In such conditions, Trelagliptin has been observed to exert a protective effect against mitochondrial dysfunction and metabolic disturbance . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Trelagliptin Impurity X plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), similar to Trelagliptin itself. The nature of these interactions involves reversible, competitive, and slow-binding inhibition of DPP-4 . This interaction is significant because DPP-4 is responsible for the inactivation of incretin hormones, which play a crucial role in regulating blood glucose levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect beta-cell function in patients with type 2 diabetes, leading to changes in insulin secretion and resistance . Additionally, it has been observed to impact body composition by reducing body fat mass without affecting skeletal muscle mass .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits dipeptidyl peptidase-4 (DPP-4) by forming a non-covalent interaction, which results in the stabilization of incretin hormones and enhanced insulin secretion . This inhibition mechanism is crucial for its role in controlling blood glucose levels in diabetic patients.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown consistent inhibition of DPP-4 activity, which contributes to its sustained efficacy
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its threshold and toxic effects. It has been observed that higher doses of this compound can lead to adverse effects, including potential toxicity . Understanding the dosage effects is essential for determining safe and effective therapeutic levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The inhibition of DPP-4 by this compound affects the metabolism of incretin hormones, leading to increased insulin secretion and improved glucose regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with DPP-4 and subsequent inhibition of the enzyme.
Propriétés
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPUJHLPMLIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


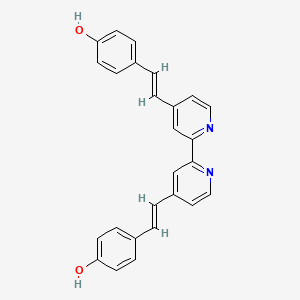
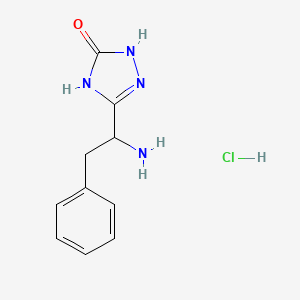


![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
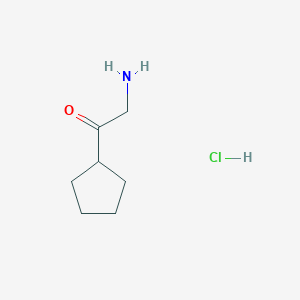


![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
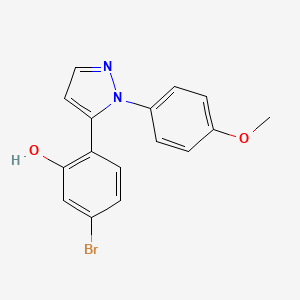
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
